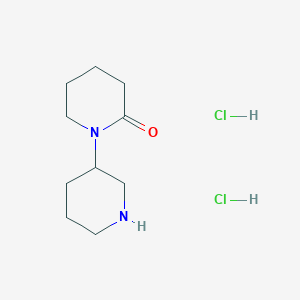
1-(Piperidin-3-yl)piperidin-2-one dihydrochloride
Vue d'ensemble
Description
“1-(Piperidin-3-yl)piperidin-2-one dihydrochloride” is a chemical compound with the molecular formula C10H20Cl2N2O . It is used for research purposes .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 20 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight of the compound is 255.18 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 255.18 . The compound is in solid form .Applications De Recherche Scientifique
Parkinson's Disease Research
One of the earliest recognized applications of a piperidine derivative was in the context of Parkinson's disease. A study highlighted the development of parkinsonism in individuals who used an illicit drug containing MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine), a compound related to piperidine structures. This research was pivotal in understanding the neurotoxic effects of certain chemicals on the substantia nigra, a brain region critically involved in Parkinson's disease (Hansen J N Van et al., 1983).
Enhancement of Iron Bioavailability
Research on piperidine derivatives also extends into nutrition and metabolic studies. A notable example is the study of the effects of black pepper, which contains the piperidine alkaloid piperine, on the bioavailability of iron. Piperine has been shown to enhance the absorption of iron when co-administered, which has implications for addressing iron deficiency in various populations, particularly in athletes and individuals with specific dietary needs (Diego Fernández-Lázaro et al., 2020).
Malaria Treatment
Piperidine derivatives have also found applications in the treatment of malaria. Studies on dihydroartemisinin-piperaquine, a combination therapy for malaria, illustrate the role of piperidine-based compounds in developing effective treatments for this disease. This research underscores the efficacy and safety of dihydroartemisinin-piperaquine as an alternative treatment for Plasmodium vivax malaria, highlighting the importance of such compounds in therapeutic interventions for infectious diseases (A. Phyo et al., 2011).
Pharmacokinetic Studies
Further, piperidine derivatives have been explored in pharmacokinetic studies to understand their absorption, distribution, metabolism, and excretion in humans. For example, research on YY-20394, a selective PI3Kδ inhibitor, involved studying its pharmacokinetics in healthy subjects, demonstrating the compound's rapid absorption and the significant role of renal elimination in its disposition (Jing-hua Yu et al., 2022).
Mécanisme D'action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine-containing compounds are important synthetic medicinal blocks for drug construction .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives are an important area of study in modern organic chemistry .
Result of Action
Piperidine derivatives are known for their biological and pharmacological activity .
Action Environment
The synthesis of substituted piperidines, which this compound is a part of, is an important task of modern organic chemistry .
Analyse Biochimique
Biochemical Properties
1-(Piperidin-3-yl)piperidin-2-one dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as the NLRP3 inflammasome . This interaction leads to the suppression of pro-inflammatory cytokines like IL-1β, which are crucial in the body’s immune response . Additionally, this compound can bind to specific receptors on cell surfaces, modulating their activity and influencing downstream signaling pathways .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in immune cells, this compound can modulate the activation of signaling pathways like NF-κB and MAPK, which are essential for the production of inflammatory mediators . Furthermore, this compound can alter gene expression profiles, leading to changes in the production of proteins involved in cell survival, proliferation, and apoptosis . These effects highlight the compound’s potential as a therapeutic agent in treating inflammatory and immune-related disorders.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound has been shown to inhibit the NLRP3 inflammasome by binding to its components, thereby preventing its activation and subsequent release of pro-inflammatory cytokines . Additionally, this compound can modulate the activity of transcription factors like NF-κB, resulting in altered gene expression and reduced inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity for extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can sustain its anti-inflammatory effects over time, making it a promising candidate for chronic inflammatory conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent anti-inflammatory and immunomodulatory effects without significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage regimens for therapeutic applications . These findings underscore the need for careful dose titration to maximize the compound’s therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation through processes like oxidation and conjugation, leading to the formation of metabolites that are excreted via the kidneys . These metabolic pathways are crucial for determining the compound’s pharmacokinetics and overall efficacy . Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites, further impacting cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it can localize to various subcellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues is influenced by factors like blood flow, tissue permeability, and binding affinity to cellular components . These factors collectively determine the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can modulate mitochondrial function and influence cellular energy metabolism . Additionally, this compound can interact with nuclear receptors and transcription factors, affecting gene expression and cellular responses . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-piperidin-3-ylpiperidin-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.2ClH/c13-10-5-1-2-7-12(10)9-4-3-6-11-8-9;;/h9,11H,1-8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIUVTPXSUZXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2CCCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060063-92-3 | |
| Record name | 1-(piperidin-3-yl)piperidin-2-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


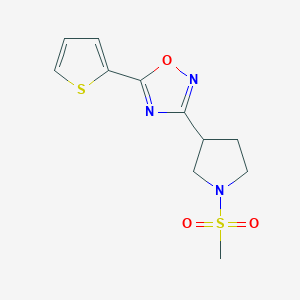
![2-Chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2772323.png)
![1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride](/img/structure/B2772324.png)
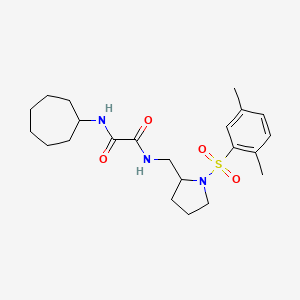
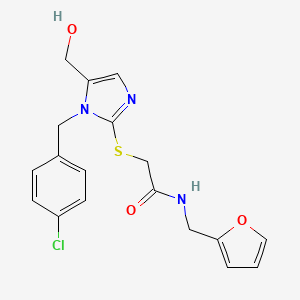

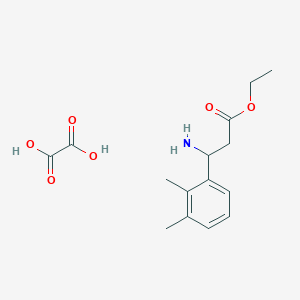
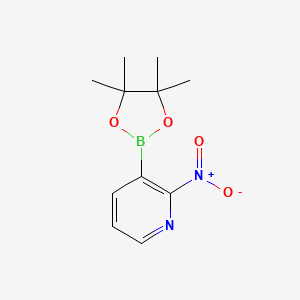
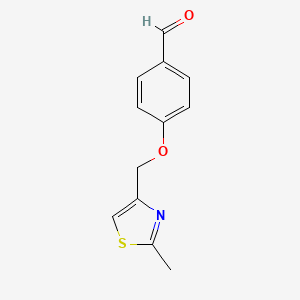
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2772339.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2772340.png)
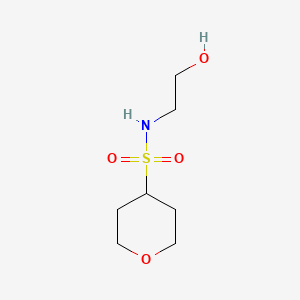
![N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2772343.png)
![2-[(4-Chlorophenyl)sulfanyl]quinoxaline](/img/structure/B2772344.png)
